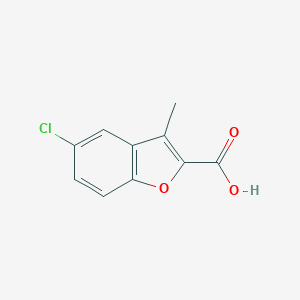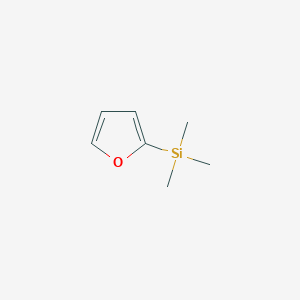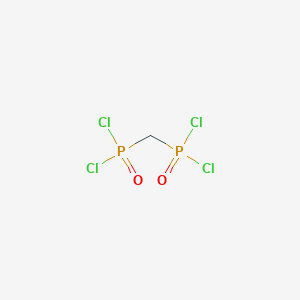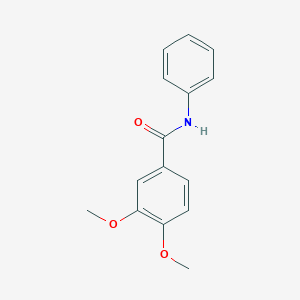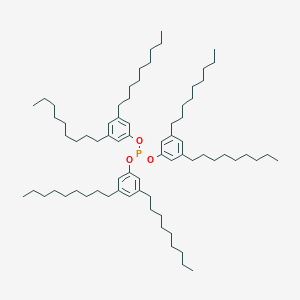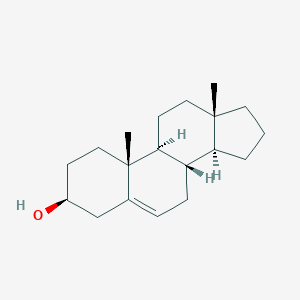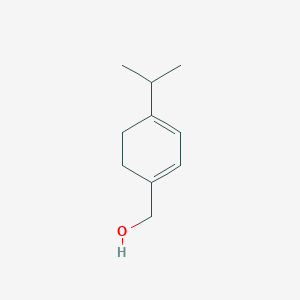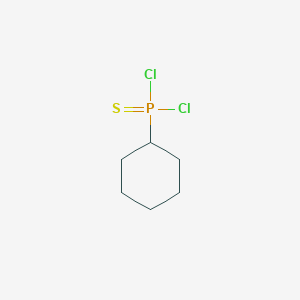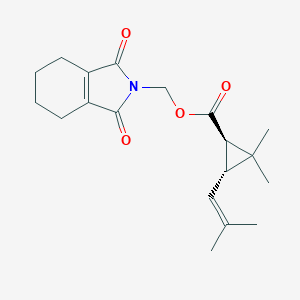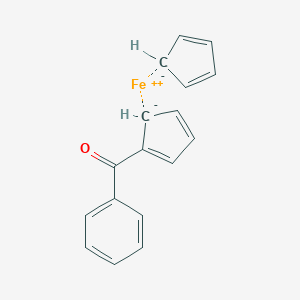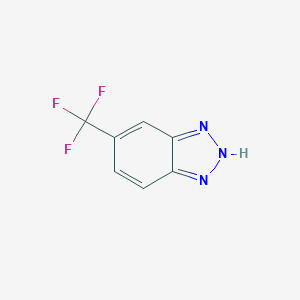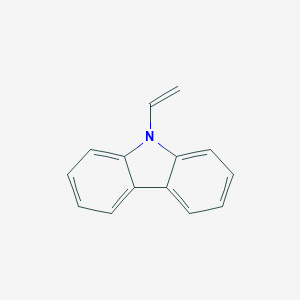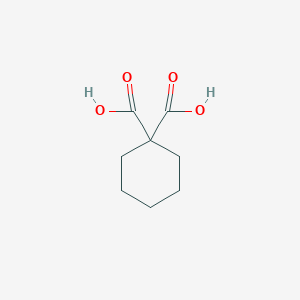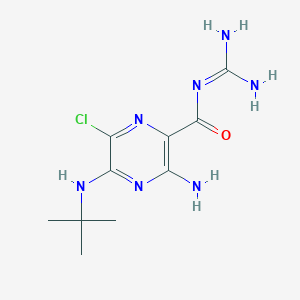
5-(N-tert-Butyl)amiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-tert-Butyl)amiloride (also known as TBA) is a potent and selective inhibitor of the Na+/H+ exchanger (NHE) isoform 1. It is a small molecule that has been extensively studied for its potential use in scientific research applications. In
Wirkmechanismus
TBA inhibits NHE1 by binding to the extracellular domain of the transporter and blocking the transport of Na+ and H+ ions across the plasma membrane. This results in a decrease in intracellular pH and an inhibition of downstream signaling pathways that are dependent on NHE1 activity.
Biochemische Und Physiologische Effekte
TBA has been shown to have a variety of biochemical and physiological effects, including a decrease in intracellular pH, an inhibition of cell migration and proliferation, and a reduction in cardiac hypertrophy. TBA has also been shown to protect against ischemic injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBA is its specificity for NHE1, which allows for the selective inhibition of this transporter without affecting other ion transporters. However, TBA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the study of TBA. One area of interest is the development of more potent and selective NHE1 inhibitors that can be used in clinical applications. Another area of interest is the investigation of the role of NHE1 in other physiological and pathological processes, such as inflammation and neurodegeneration. Finally, the use of TBA in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Synthesemethoden
TBA can be synthesized using a variety of methods, including the reaction of 5-amino-3-(4-methylphenyl)-1,2,4-oxadiazole with tert-butyl bromoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield TBA.
Wissenschaftliche Forschungsanwendungen
TBA has been widely used in scientific research to study the role of NHE1 in a variety of physiological and pathological processes. For example, TBA has been used to investigate the role of NHE1 in cardiac hypertrophy, ischemic heart disease, and cancer. TBA has also been used to study the effects of NHE1 inhibition on intracellular pH regulation, cell migration, and cell proliferation.
Eigenschaften
CAS-Nummer |
1152-29-0 |
|---|---|
Produktname |
5-(N-tert-Butyl)amiloride |
Molekularformel |
C10H16ClN7O |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
3-amino-5-(tert-butylamino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-10(2,3)18-7-5(11)15-4(6(12)16-7)8(19)17-9(13)14/h1-3H3,(H3,12,16,18)(H4,13,14,17,19) |
InChI-Schlüssel |
BUGBFZNZJXLHKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Andere CAS-Nummern |
1152-29-0 |
Synonyme |
5-(N-tert-butyl)amiloride 5-N-t-butylamiloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



